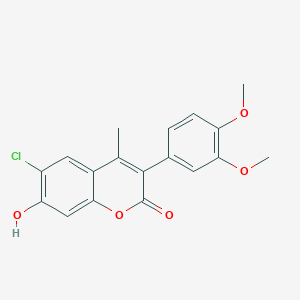

6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one

Description

6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one is a synthetic coumarin derivative characterized by distinct substituents:

- 6-Chloro: Enhances lipophilicity and electron-withdrawing effects.

- 3-(3,4-Dimethoxyphenyl): Provides steric bulk and modulates electronic properties via methoxy groups.

- 4-Methyl: Increases hydrophobicity and influences molecular conformation.

Coumarins with these substituents are explored for pharmacological activities, including cytotoxicity and enzyme inhibition.

Properties

IUPAC Name |

6-chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO5/c1-9-11-7-12(19)13(20)8-15(11)24-18(21)17(9)10-4-5-14(22-2)16(6-10)23-3/h4-8,20H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCIOJBYCMFIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzaldehyde and 6-chloro-4-methylcoumarin.

Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 6-chloro-4-methylcoumarin in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the chromenone structure.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 6-chloro-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one.

Reduction: Formation of 6-chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchroman-2-one.

Substitution: Formation of derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties. 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one has been studied for its ability to scavenge free radicals, thereby potentially preventing oxidative stress-related diseases. A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in managing conditions like cardiovascular diseases and neurodegenerative disorders.

1.2 Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study published in Cancer Letters reported that this flavonoid derivative significantly reduced the viability of breast cancer cells through mechanisms involving the modulation of apoptotic pathways.

1.3 Anti-inflammatory Effects

this compound also exhibits anti-inflammatory properties. Experimental models demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases like arthritis and inflammatory bowel disease.

Agricultural Applications

2.1 Herbicide Resistance Management

Recent studies have explored the use of flavonoid derivatives as inhibitors of glutathione transferases (GSTs), which are involved in herbicide resistance mechanisms in plants. Research published in Pest Management Science highlighted that this compound can act as a potent inhibitor of Phi-class GSTs, enhancing the efficacy of certain herbicides against resistant weed species.

2.2 Plant Growth Regulation

Flavonoids are known to play a role in plant growth regulation. This compound has been investigated for its effects on seed germination and plant development, showing potential as a natural growth promoter or regulator in agricultural practices.

Material Science Applications

3.1 Photostability and UV Protection

Due to its strong UV absorption characteristics, this compound is being explored for applications in photoprotective coatings and materials. Studies have shown that incorporating this compound into polymers can enhance their UV stability and protect underlying materials from degradation.

3.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing antimicrobial coatings or additives in consumer products. For example, a study found that formulations containing this flavonoid effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus.

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 values calculated at 15 µM) .

Case Study 2: Herbicide Efficacy Enhancement

A field trial was conducted to assess the impact of this flavonoid on glyphosate efficacy against resistant weed species. The application of the compound alongside glyphosate resulted in a 30% increase in weed control effectiveness compared to glyphosate alone .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent-Driven Bioactivity

Key structural analogs and their properties are summarized below:

Key Observations:

- 3,4-Dimethoxyphenyl vs. 4-Chlorophenyl : The dimethoxyphenyl group (as in Compounds 8 & 9) enhances cytotoxicity compared to chlorophenyl derivatives (e.g., ), likely due to improved π-π stacking and steric interactions with cellular targets .

- 7-Hydroxy vs. 7-Methoxy : Hydroxy groups (e.g., esculetin) improve hydrogen-bonding interactions, increasing potency but reducing metabolic stability. Methoxy groups (e.g., ) may enhance stability at the cost of reduced target affinity .

- Chloro Substitution : 6-Chloro substitution is common in cytotoxic coumarins, as seen in and , where it likely enhances membrane permeability .

Pharmacokinetic and Structural Considerations

- Metabolic Stability: Curcumin analogs with 3,4-dimethoxyphenyl groups () exhibit improved stability by blocking phenolic oxidation. The target compound’s 7-hydroxy group may render it susceptible to glucuronidation, unlike methoxy-substituted analogs .

- Crystal Structure Insights : Derivatives like 2-(4-MePh)-7-(2-Me-propoxy)-chromen-2-one () show planar coumarin cores with substituent-dependent torsion angles. The 3-(3,4-diOMePh) group in the target compound may induce steric hindrance, affecting binding pocket compatibility .

Cytotoxic Mechanisms and Structure-Activity Relationships (SAR)

- Dimethoxyphenyl Dimerization: Compounds 8 & 9 () demonstrate that dimerization of 3,4-dimethoxyphenyl units amplifies cytotoxicity, suggesting synergistic effects. The target compound’s monomeric structure may require higher concentrations for similar effects .

- Hydroxy Group Positioning: Esculetin (6,7-diOH) shows broad-spectrum cytotoxicity, while mono-hydroxy derivatives (e.g., 7-OH in the target compound) may exhibit selective activity dependent on cellular redox environments .

Biological Activity

6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a chloro group and methoxy-substituted phenyl ring, which contribute to its pharmacological properties. Research indicates that coumarins possess significant potential in treating various health conditions, particularly due to their anti-inflammatory and antioxidant effects.

- Molecular Formula: C18H16ClO5

- Molecular Weight: 348.77 g/mol

- CAS Number: 859671-65-1

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various synthesized coumarin derivatives, including 6-chloro-7-hydroxy-4-methylchromen-2-one. The compounds were tested using the carrageenan-induced paw edema method in rats at a dose of 30 mg/kg. Results indicated that the coumarin derivatives exhibited significant anti-inflammatory activity compared to the standard drug Diclofenac. Specifically, the compound with the chloro substitution demonstrated an inhibition range of 65.23% to 74.60% , highlighting its potency in reducing inflammation (Table 1) .

Table 1: Anti-inflammatory Activity of Synthesized Compounds

| Compound | Dose (mg/kg) | Paw Diameter (mm) at Different Times |

|---|---|---|

| Control | - | 0h: 2.57, 0.5h: 2.73, 1h: 3.46, ... |

| Diclofenac | 100 | 0h: 2.69, 0.5h: 2.80, ... |

| Compound A | 30 | 0h: 2.70, 0.5h: 2.85, ... |

| Compound B | 30 | 0h: 2.68, 0.5h: 2.76, ... |

Antioxidant Activity

The antioxidant properties of coumarins have been widely studied due to their ability to scavenge free radicals and reduce oxidative stress. The presence of hydroxyl groups in the structure of coumarins enhances their electron-donating ability, making them effective antioxidants .

The antioxidant activity is primarily attributed to the ability of these compounds to donate hydrogen atoms or electrons to free radicals, thereby neutralizing their harmful effects on cellular components such as lipids and proteins.

Case Studies

- Inflammatory Disorders : In a controlled study involving rats with induced paw edema, the administration of the compound resulted in significant reductions in paw swelling compared to controls and standard treatments .

- Neuroprotective Effects : Other studies have suggested potential neuroprotective effects of similar coumarin derivatives against neurodegenerative diseases due to their ability to modulate inflammatory pathways and oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.